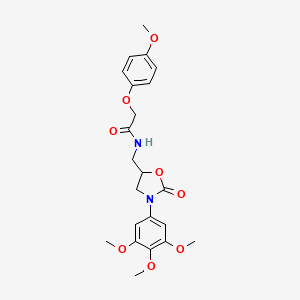![molecular formula C11H20F2N2O2 B2455049 tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate CAS No. 1638744-23-6](/img/structure/B2455049.png)
tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate: is a chemical compound with the molecular formula C11H20F2N2O2 and a molecular weight of 250.29 g/mol . It is a solid substance that is typically stored at refrigerator temperatures to maintain its stability . This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical structure and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
This compound is a type of carbamate, which is often used as a protecting group for amines . The tert-butyloxycarbonyl (t-Boc or simply Boc) is a common strategy to protect an amino group, allowing for transformations of other functional groups . The Boc group can be added to the amine through a nucleophilic addition-elimination reaction .
Biochemical Pathways
It’s known that carbamates like this compound can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The use of carbamates like this compound can result in a variety of effects, depending on their specific targets and the biochemical pathways they influence .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a difluoropiperidine derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biological research to study the effects of difluorinated compounds on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the difluoropiperidine group may enhance the compound’s pharmacokinetic properties, making it a candidate for drug development .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes .
Comparison with Similar Compounds
tert-butyl N-{[(2R)-5,5-difluoropiperidin-2-yl]methyl}carbamate: Known for its unique difluoropiperidine structure.
This compound: Similar in structure but may have different substituents on the piperidine ring.
Uniqueness: The uniqueness of this compound lies in its difluoropiperidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[[(2R)-5,5-difluoropiperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)14-6-8-4-5-11(12,13)7-15-8/h8,15H,4-7H2,1-3H3,(H,14,16)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNZGIOKUKGMCY-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CN1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC(CN1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

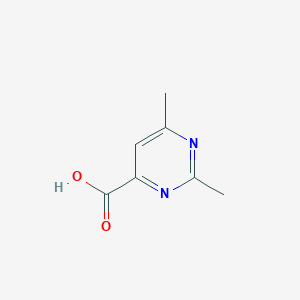
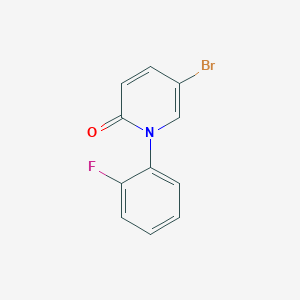
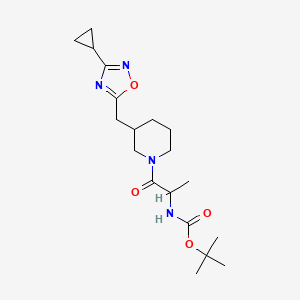
![3-(4-Tert-butylphenyl)-8-(3-chloro-4-methylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2454970.png)
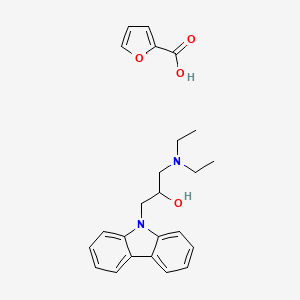
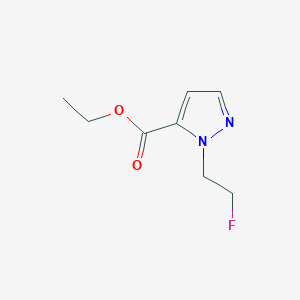
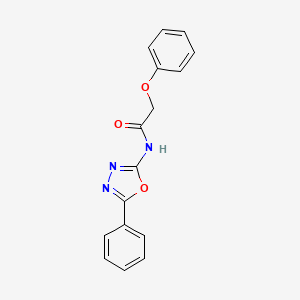

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2454981.png)
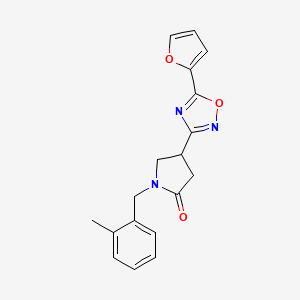
![N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2454985.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2454987.png)
